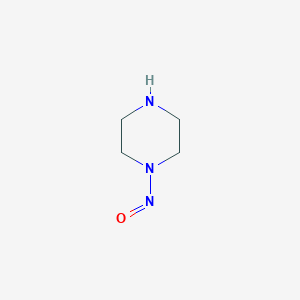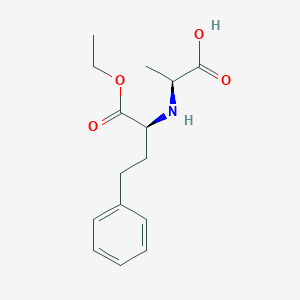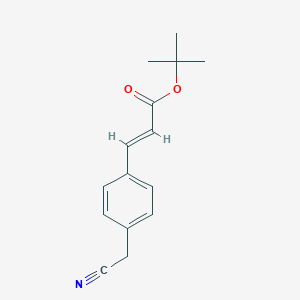
5-Acetyl-4-hydroxythiophene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-4-hydroxythiophene-3-carbonitrile is an organic compound with the chemical formula C8H6N2O2S. It is a heterocyclic compound that contains both oxygen and sulfur atoms in its structure. This compound has gained significant attention in the field of organic chemistry due to its potential applications in various scientific research areas.
科学研究应用
5-Acetyl-4-hydroxythiophene-3-carbonitrile has potential applications in various scientific research areas. One of the most significant applications is in the field of organic electronics. This compound has been reported to have excellent electron-transporting properties, making it a potential candidate for use in organic electronic devices such as organic field-effect transistors (OFETs). Additionally, this compound has been found to exhibit good solubility in common organic solvents, which makes it suitable for use in solution-processed electronic devices.
作用机制
The mechanism of action of 5-Acetyl-4-hydroxythiophene-3-carbonitrile is not well-understood. However, it has been reported to have potential applications as a photosensitizer in photodynamic therapy (PDT). In PDT, a photosensitizer is used to generate reactive oxygen species (ROS) upon exposure to light. These ROS then cause cell death in cancer cells. 5-Acetyl-4-hydroxythiophene-3-carbonitrile has been reported to have good phototoxicity against cancer cells, making it a potential candidate for use as a photosensitizer in PDT.
生化和生理效应
The biochemical and physiological effects of 5-Acetyl-4-hydroxythiophene-3-carbonitrile are not well-understood. However, it has been reported to exhibit good biocompatibility with living cells, which makes it suitable for use in biomedical applications. Additionally, this compound has been found to have good stability under physiological conditions, which is an important factor for its potential use in biomedical applications.
实验室实验的优点和局限性
One of the main advantages of 5-Acetyl-4-hydroxythiophene-3-carbonitrile is its excellent solubility in common organic solvents. This makes it easy to handle and process in lab experiments. Additionally, this compound has been found to exhibit good stability under various conditions, which makes it suitable for use in a wide range of experiments. However, one of the limitations of this compound is its high cost, which may limit its use in some experiments.
未来方向
There are several future directions for the research on 5-Acetyl-4-hydroxythiophene-3-carbonitrile. One of the most significant directions is to explore its potential applications in organic electronics. This compound has been found to have excellent electron-transporting properties, which makes it a potential candidate for use in various electronic devices. Additionally, more research is needed to understand the mechanism of action of this compound, especially in the context of its potential use as a photosensitizer in PDT. Finally, more studies are needed to explore the potential biomedical applications of this compound, such as in drug delivery or tissue engineering.
Conclusion:
In conclusion, 5-Acetyl-4-hydroxythiophene-3-carbonitrile is an organic compound that has gained significant attention in the field of organic chemistry due to its potential applications in various scientific research areas. This compound has excellent electron-transporting properties, good solubility in organic solvents, and good stability under various conditions. Additionally, it has potential applications in organic electronics, photodynamic therapy, and biomedical applications. Further research is needed to explore its potential applications and to understand its mechanism of action.
合成方法
The synthesis of 5-Acetyl-4-hydroxythiophene-3-carbonitrile can be achieved through several methods. One of the most common methods is the reaction of 4-hydroxythiophene-3-carboxylic acid with acetic anhydride and potassium cyanide. This reaction leads to the formation of 5-Acetyl-4-hydroxythiophene-3-carbonitrile with a yield of around 70-80%. Another method involves the reaction of 4-hydroxythiophene-3-carboxylic acid with acetic anhydride and sodium cyanide in the presence of a catalyst such as copper(II) sulfate. This method has been reported to have a higher yield of around 85-90%.
属性
CAS 编号 |
104992-13-4 |
|---|---|
产品名称 |
5-Acetyl-4-hydroxythiophene-3-carbonitrile |
分子式 |
C7H5NO2S |
分子量 |
167.19 g/mol |
IUPAC 名称 |
5-acetyl-4-hydroxythiophene-3-carbonitrile |
InChI |
InChI=1S/C7H5NO2S/c1-4(9)7-6(10)5(2-8)3-11-7/h3,10H,1H3 |
InChI 键 |
GJIDSOAVIVXSMC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=CS1)C#N)O |
规范 SMILES |
CC(=O)C1=C(C(=CS1)C#N)O |
同义词 |
3-Thiophenecarbonitrile, 5-acetyl-4-hydroxy- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)



![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)



